

# BMS-986115: A Technical Overview of a Pan-Notch Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**BMS-986115** is an orally bioavailable small molecule that acts as a potent pan-Notch inhibitor by targeting the γ-secretase complex. Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of **BMS-986115**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

## Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination.[1] Aberrant Notch signaling has been identified as a key driver in a multitude of cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[2] This has led to the development of therapeutic agents aimed at modulating this pathway, with a significant focus on inhibitors of  $\gamma$ -secretase, a critical enzyme in Notch signal transduction.

BMS-986115 is a potent and selective inhibitor of y-secretase, effectively blocking the cleavage and activation of all four mammalian Notch receptors (Notch1, Notch2, Notch3, and Notch4).[2]



Its development represents a targeted approach to cancer therapy by aiming to suppress tumor growth and survival mechanisms dependent on Notch signaling. This document details the scientific and clinical foundation of **BMS-986115**.

# **Mechanism of Action**

**BMS-986115** exerts its therapeutic effect by inhibiting the enzymatic activity of the  $\gamma$ -secretase complex. This multi-protein intramembrane protease is responsible for the final proteolytic cleavage of the Notch receptor, a step that is essential for signal activation.

# **The Notch Signaling Pathway**

The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor on the signal-receiving cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/LAG-1) and co-activators, leading to the transcription of downstream target genes such as those in the Hes and Hey families. These target genes regulate processes like cell proliferation, differentiation, and apoptosis.





Click to download full resolution via product page

Caption: Simplified Notch Signaling Pathway and the inhibitory action of BMS-986115.



## **Inhibition by BMS-986115**

**BMS-986115** is designed to bind to the γ-secretase complex, thereby preventing the cleavage of the Notch receptor. This blockade halts the release of the NICD, effectively shutting down the downstream signaling cascade. The consequence is the suppression of Notch target gene expression, which can lead to decreased tumor cell proliferation and survival in cancers where the Notch pathway is aberrantly activated.

# Quantitative Data In Vitro Potency

**BMS-986115** is a potent pan-Notch inhibitor with low nanomolar median inhibitory concentrations (IC50s) against all four mammalian Notch receptors.[2] While specific IC50 values for **BMS-986115** against all four receptors are not publicly available, data for a closely related pan-Notch inhibitor, BMS-906024, provide a strong indication of its potency profile.

| Notch Receptor                                | IC50 (nM) - BMS-906024 |  |
|-----------------------------------------------|------------------------|--|
| Notch1                                        | 1.6[3][4]              |  |
| Notch2                                        | 0.7[3][4]              |  |
| Notch3                                        | 3.4[3][4]              |  |
| Notch4                                        | 2.9[3][4]              |  |
| Table 1: In vitro potency of the related pan- |                        |  |

**BMS-986115** itself has been reported to have IC50 values of 7.8 nM and 8.5 nM for Notch1 and Notch3, respectively.[3][4]

# **Preclinical Efficacy**

Nonclinical studies have demonstrated the anti-tumor activity of **BMS-986115** as a single agent. It was shown to be effective in human T-ALL xenograft models.[2] Furthermore, it exhibited anti-tumor activity in 5 out of 7 solid tumor xenograft models evaluated, which included breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma models.[2]



## **Clinical Pharmacokinetics**

A Phase I clinical trial (NCT01986218) in patients with advanced solid tumors evaluated the pharmacokinetic profile of **BMS-986115**.[5][6]

| Parameter                                                                                 | Value                                                                                   |
|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Dosing Regimens                                                                           | Arm A: 0.3, 0.6, 1.2, 1.5, 2 mg once daily (QD) Arm B: 2, 4, 8 mg twice weekly (BIW)[5] |
| Time to Maximum Concentration (tmax)                                                      | 1-3 hours (median)[6]                                                                   |
| Half-life (t1/2)                                                                          | 17.24 - 28.01 hours (median)[6]                                                         |
| Exposure                                                                                  | Dose-related increase in Cmax and AUCtau[6]                                             |
| Table 2: Summary of Pharmacokinetic Parameters of BMS-986115 in a Phase I Clinical Trial. |                                                                                         |

# **Clinical Safety and Efficacy**

In the Phase I trial, the most common treatment-related adverse events were diarrhea (72%), hypophosphataemia (64%), and nausea (61%).[7] The maximum tolerated dose (MTD) was established at 1.5 mg for the once-daily dosing schedule.[7] In terms of preliminary efficacy, stable disease for more than 6 months was achieved in three patients in the once-daily arm and two patients in the twice-weekly arm.[7]

# **Experimental Protocols**Preclinical Xenograft Studies

The following provides a general, representative protocol for establishing and evaluating the efficacy of a compound like **BMS-986115** in a T-ALL xenograft model.





Click to download full resolution via product page

**Caption:** General workflow for a T-ALL xenograft study.

Protocol: T-ALL Xenograft Model



- Cell Culture: T-ALL cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[8]
- Tumor Cell Implantation: A specified number of T-ALL cells are injected intravenously into the mice.[8]
- Tumor Engraftment Monitoring: Tumor engraftment and progression are monitored, often using bioluminescence imaging if cells are luciferase-tagged, or by monitoring for clinical signs of leukemia.[2]
- Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. BMS-986115 is administered orally at various dose levels and schedules. The control group receives a vehicle solution.
- Efficacy Evaluation: Tumor burden is monitored throughout the study. The primary endpoint is often overall survival or a reduction in tumor burden compared to the control group. Body weight and general health are also monitored as indicators of toxicity.
- Tissue Collection: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected for further analysis (e.g., flow cytometry, histology) to confirm leukemic infiltration and treatment effect.[8]

# **Clinical Pharmacokinetic (PK) Analysis**

The following is a representative protocol for the analysis of a small molecule inhibitor like **BMS-986115** in human plasma using LC-MS/MS.





Click to download full resolution via product page

Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.

Protocol: LC-MS/MS for Plasma Concentration



- Sample Collection: Whole blood samples are collected from patients at specified time points before and after drug administration.
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- Sample Preparation:
  - Thaw plasma samples on ice.
  - Aliquots of plasma are mixed with a protein precipitation agent (e.g., acetonitrile)
     containing an internal standard.
  - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  - The supernatant, containing the drug, is transferred to a clean plate or vials for analysis.
- LC-MS/MS Analysis:
  - The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  - The drug and internal standard are separated from other plasma components on a chromatography column.
  - The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the drug and internal standard.[9]
- Data Analysis: A standard curve is generated using known concentrations of the drug. The
  concentration of BMS-986115 in the patient samples is determined by comparing their peak
  areas to the standard curve.

# **Clinical Pharmacodynamic (PD) Analysis**

The following protocol outlines the measurement of Notch target gene expression (e.g., Hes1, Deltex1) in whole blood using quantitative real-time PCR (qRT-PCR).

Protocol: qRT-PCR for Target Gene Expression



#### RNA Extraction:

- Whole blood samples are collected from patients.
- Total RNA is extracted from the whole blood using a suitable commercial kit, which typically involves cell lysis and purification of RNA.[1]

### cDNA Synthesis:

 The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.[10]

#### qRT-PCR:

- The cDNA is used as a template for the PCR reaction.
- The reaction mix includes the cDNA template, forward and reverse primers specific for the target genes (Hes1, Deltex1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
- The PCR is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.[10]

#### Data Analysis:

- The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
- The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated samples to a baseline or control sample.[10]

## Conclusion

**BMS-986115** is a potent, orally bioavailable pan-Notch inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity. By targeting the γ-secretase complex, it effectively abrogates Notch signaling, a pathway frequently dysregulated in cancer. The data summarized in this technical guide provide a solid foundation for its continued



investigation as a targeted anti-cancer agent. The detailed experimental protocols offer a practical resource for researchers involved in the preclinical and clinical evaluation of this and similar targeted therapies. Further studies are warranted to fully elucidate the therapeutic potential of **BMS-986115** in various oncological indications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. T-ALL mouse xenograft model [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- To cite this document: BenchChem. [BMS-986115: A Technical Overview of a Pan-Notch Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-as-a-pan-notch-inhibitor]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com